molecular formula C21H32ClN B12752338 Benzenemethanamine, N-(3-methyl-2-butenyl)-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride CAS No. 148129-87-7

Benzenemethanamine, N-(3-methyl-2-butenyl)-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride

Cat. No.: B12752338
CAS No.: 148129-87-7
M. Wt: 333.9 g/mol
InChI Key: FKBDKTXJEIEXQA-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(3-methyl-2-butenyl)-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzenemethanamine core, a 3-methyl-2-butenyl group, and a 2,3,3-trimethyl-1-cyclopenten-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzenemethanamine core, the introduction of the 3-methyl-2-butenyl group, and the attachment of the 2,3,3-trimethyl-1-cyclopenten-1-yl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential effects on cellular processes and pathways. Studies may focus on its interactions with specific proteins or enzymes.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Research could involve its use as a drug candidate for treating various diseases or conditions.

Industry

In industry, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins, enzymes, or receptors. These interactions can modulate various biological pathways, leading to specific physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine derivatives
  • N-(3-methyl-2-butenyl) compounds
  • alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl) derivatives

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds. Comparative studies can highlight differences in reactivity, stability, and biological activity.

Properties

CAS No.

148129-87-7

Molecular Formula

C21H32ClN

Molecular Weight

333.9 g/mol

IUPAC Name

3-methyl-N-[1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethyl]but-2-en-1-amine;hydrochloride

InChI

InChI=1S/C21H31N.ClH/c1-16(2)12-14-22-20(18-9-7-6-8-10-18)15-19-11-13-21(4,5)17(19)3;/h6-10,12,20,22H,11,13-15H2,1-5H3;1H

InChI Key

FKBDKTXJEIEXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)NCC=C(C)C.Cl

Origin of Product

United States

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